3-Hydroxybutyric Acid

Description

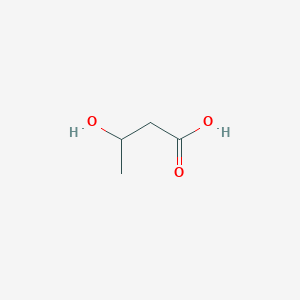

3-Hydroxybutyric acid (3-HB), also known as β-hydroxybutyric acid, is a four-carbon hydroxycarboxylic acid with a hydroxyl group on the β-carbon. It exists as two enantiomers: (R)-3-hydroxybutyric acid (R-3HB) and (S)-3-hydroxybutyric acid (S-3HB). R-3HB is a primary ketone body synthesized in the liver during fasting or carbohydrate restriction, serving as an energy source for the brain and peripheral tissues . It is also a key monomer for biodegradable polymers like polyhydroxybutyrate (PHB) . S-3HB, while less common, is produced via distinct metabolic pathways involving acetyl-CoA and specialized enzymes . Beyond energy metabolism, 3-HB exhibits antimicrobial, neuroprotective, and anti-inflammatory properties .

Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMMWSBFZVSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26063-00-3 | |

| Record name | Poly(3-hydroxybutyrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60859511 | |

| Record name | 3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Merck Index] Clear, colorless to light yellow viscous liquid; Hygroscopic; [Acros Organics MSDS] | |

| Record name | beta-Hydroxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

300-85-6, 26063-00-3, 625-71-8 | |

| Record name | 3-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-beta-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026063003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxybutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBUTYRIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZP1275679 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies synthétiques et conditions de réaction: Le bêta-hydroxybutyrate peut être synthétisé par la réduction de l'acétoacétate en utilisant la bêta-hydroxybutyrate déshydrogénase. Cette enzyme catalyse la conversion de l'acétoacétate en bêta-hydroxybutyrate en présence de NADH comme cofacteur .

Méthodes de production industrielle: La production industrielle de bêta-hydroxybutyrate implique des procédés de fermentation microbienne. Certaines bactéries, telles que Ralstonia eutropha, peuvent produire du poly-bêta-hydroxybutyrate, un polymère de bêta-hydroxybutyrate, qui peut être extrait et hydrolysé pour produire du bêta-hydroxybutyrate .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie: Le bêta-hydroxybutyrate est utilisé comme précurseur dans la synthèse de divers produits chimiques et polymères. Il est également étudié pour son rôle dans le métabolisme énergétique et son potentiel comme biocarburant.

Biologie: En recherche biologique, le bêta-hydroxybutyrate est utilisé pour étudier les voies métaboliques et la production d'énergie. Il est également étudié pour son rôle dans la signalisation cellulaire et l'expression des gènes.

Médecine: Le bêta-hydroxybutyrate a un potentiel thérapeutique dans le traitement des maladies neurodégénératives, du diabète et des troubles métaboliques. Il est également étudié pour ses propriétés anti-inflammatoires et antioxydantes.

Industrie: Dans le secteur industriel, le bêta-hydroxybutyrate est utilisé dans la production de plastiques biodégradables et comme composant dans les compléments alimentaires.

Mécanisme d'action

Le bêta-hydroxybutyrate exerce ses effets par plusieurs mécanismes:

Métabolisme énergétique: Il sert de carburant mitochondrial efficace, modifiant le rapport NAD+/NADH et réduisant la production d'espèces réactives de l'oxygène.

Molécule de signalisation: Il influence l'ouverture des canaux potassiques et la régulation des canaux calciques.

Expression des gènes: Le bêta-hydroxybutyrate inhibe les désacétylases des histones, ce qui conduit à la régulation à la hausse des gènes impliqués dans la protection contre le stress oxydatif et la régulation du métabolisme.

Effets anti-inflammatoires: Il interagit avec les inflammasomes dans les cellules immunitaires pour réduire la production de cytokines inflammatoires.

Applications De Recherche Scientifique

Introduction to 3-Hydroxybutyric Acid

This compound, also known as 3-hydroxybutyrate, is a key metabolite in various biological processes, particularly in energy metabolism. It is classified as a ketone body and plays significant roles in human health, disease management, and industrial applications. This article explores the diverse applications of this compound, focusing on its scientific research applications, therapeutic potential, and industrial uses.

Neuroprotective Effects

Research indicates that this compound has neuroprotective properties. It can protect neurons from excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases. Studies have shown that the compound enhances the production of brain-derived neurotrophic factor (BDNF), which supports neuron survival and growth . Furthermore, in animal models, it has been associated with improved cognitive function and reduced accumulation of amyloid-beta peptide, a hallmark of Alzheimer's disease .

Cancer Therapy

This compound has shown promise in cancer therapy. In a study involving A549 xenograft mice (a model for lung cancer), administration of exogenous this compound effectively delayed tumor growth . The compound's ability to modulate metabolic pathways and influence tumor microenvironments makes it a candidate for adjunct therapy in oncology.

Metabolic Regulation

The compound plays a crucial role in metabolic regulation. It acts as an inhibitor of histone deacetylases (HDAC), leading to increased histone acetylation and modulation of gene expression associated with oxidative stress resistance . This regulatory mechanism suggests potential applications in treating metabolic disorders and conditions characterized by inflammation.

Veterinary Medicine

In veterinary diagnostics, this compound serves as a vital parameter for assessing metabolic states in animals. Its levels can indicate conditions such as ketosis in ruminants, making it an essential tool for veterinarians .

Biomarker for Health Conditions

Recent studies have identified this compound as a biomarker for various health conditions, including aggression and metabolic disorders . Monitoring its levels can provide insights into physiological states and guide therapeutic interventions.

Bioplastics Production

The polymerization of this compound leads to the formation of poly-3-hydroxybutyrate (PHB), which is utilized in producing biodegradable plastics. These materials are important for reducing environmental impact compared to conventional plastics . The versatility of PHB allows its application in packaging, medical devices, and agricultural films.

Chiral Intermediates in Fine Chemistry

This compound is valuable in synthesizing chiral intermediates used in pharmaceuticals and fine chemicals. Its ability to serve as a building block for various chemical syntheses enhances its industrial relevance .

Case Study 1: Neuroprotective Mechanism

A study investigated the effects of this compound on neuronal cells under oxidative stress conditions. The results indicated that treatment with this compound significantly reduced cell death and promoted cell survival through the activation of antioxidant pathways .

Case Study 2: Cancer Growth Inhibition

In an experimental setup involving cancerous mice models, researchers administered varying doses of this compound to assess its impact on tumor growth. The findings demonstrated a dose-dependent inhibition of tumor progression, suggesting its potential as an adjunct treatment .

Mécanisme D'action

beta-Hydroxybutyrate exerts its effects through several mechanisms:

Energy Metabolism: It serves as an efficient mitochondrial fuel, altering the NAD+/NADH ratio and reducing the production of reactive oxygen species.

Signaling Molecule: It influences the opening of potassium channels and regulation of calcium channels.

Gene Expression: beta-Hydroxybutyrate inhibits histone deacetylases, leading to the upregulation of genes involved in oxidative stress protection and metabolism regulation.

Anti-inflammatory Effects: It interacts with inflammasomes in immune cells to reduce the production of inflammatory cytokines.

Comparaison Avec Des Composés Similaires

Polyhydroxybutyrate (PHB)

- Structure: PHB is a linear polyester composed of R-3HB monomers linked by ester bonds.

- Production : Synthesized by bacteria (e.g., Halomonas sp., E. coli) under nutrient stress as energy storage granules .

- Key Differences :

- Applications : Biodegradable plastics, drug delivery systems, and tissue engineering scaffolds .

Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) (PHBV)

3-Hydroxyisobutyric Acid (HIBA)

- Structure: A structural isomer of 3-HB with a hydroxyl group on the α-carbon (2-methyl-3-hydroxypropanoic acid) .

- Production : Derived from valine catabolism in humans and microbes.

- Associated with rare metabolic disorders (e.g., 3-hydroxyisobutyric aciduria) due to impaired mitochondrial oxidation .

Acetoacetic Acid

Other Ketone Bodies (e.g., Acetone)

- Functional Contrast :

Comparative Analysis Table

Mechanistic and Functional Insights

- Energy Metabolism: 3-HB is synthesized from acetyl-CoA during β-oxidation of fatty acids, while acetoacetic acid and HIBA follow divergent pathways (ketogenesis vs. amino acid catabolism) .

- Neuroprotection : 3-HB reduces oxidative stress and improves mitochondrial efficiency in Parkinson’s disease models, a trait absent in other ketone bodies .

- Industrial Relevance : PHB and PHBV are biocompatible alternatives to petroleum-based plastics, whereas HIBA and acetoacetic acid lack industrial utility .

Activité Biologique

3-Hydroxybutyric acid (3-HB), also known as β-hydroxybutyrate, is a significant metabolite in various biological systems, functioning not only as an energy source but also as a signaling molecule. This article explores the biological activities of 3-HB, emphasizing its metabolic roles, regulatory functions, and potential therapeutic applications.

Metabolic Role

3-HB is primarily produced during the metabolism of fatty acids in the liver through a process called ketogenesis. It serves as an alternative energy source when glucose levels are low, such as during fasting or prolonged exercise. The compound can cross the blood-brain barrier, making it particularly important for brain metabolism during states of low glucose availability .

Regulatory Functions

Recent studies have highlighted 3-HB's role as a signaling molecule that influences various physiological processes:

- Gene Expression : 3-HB acts as an inhibitor of histone deacetylases (HDACs), particularly HDAC2 and HDAC3. This inhibition leads to increased expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and function .

- Lipid Metabolism : 3-HB has been shown to regulate lipid metabolism by influencing the expression of genes involved in fatty acid oxidation and synthesis .

- Neuronal Function : In animal models, elevated levels of 3-HB have been associated with improved cognitive function and neuroprotection, particularly under stress conditions .

Case Studies and Research Findings

- Exercise and Cognitive Function : A study demonstrated that prolonged exercise increases plasma levels of 3-HB, which subsequently enhances BDNF expression in the hippocampus, suggesting a link between physical activity, 3-HB levels, and cognitive benefits .

- Gut Microbiota Interaction : Research has indicated that dietary supplementation with 3-HB can alter gut microbiota composition, potentially enhancing gut health and influencing host metabolism. For instance, a study found that exogenous administration of 3-HB improved growth performance in young goats by positively affecting rumen microbiota .

Therapeutic Applications

Given its diverse biological activities, 3-HB has potential therapeutic applications:

- Neurological Disorders : Due to its neuroprotective effects and ability to enhance BDNF signaling, 3-HB is being explored as a treatment for conditions such as Alzheimer’s disease and other neurodegenerative disorders .

- Metabolic Disorders : The compound's role in lipid metabolism makes it a candidate for managing metabolic syndromes, including obesity and type 2 diabetes .

Data Table: Summary of Biological Activities of this compound

Q & A

Q. What are the primary microbial pathways for synthesizing (R)-3-hydroxybutyric acid (R-3HB), and how can they be optimized in engineered strains?

- Methodological Answer : R-3HB is synthesized via two main pathways: (1) polyhydroxybutyrate (PHB) degradation and (2) acetoacetyl-CoA reduction . In the PHB pathway, R-3HB is derived from intracellular PHB depolymerization. For the acetoacetyl-CoA route, engineered E. coli strains can overexpress enzymes like β-ketothiolase (phaA) and acetoacetyl-CoA reductase (phaB). Optimization strategies include:

- Metabolic flux analysis to balance precursor availability (e.g., acetyl-CoA).

- Promoter engineering to regulate gene expression (e.g., inducible T7 promoters).

- Co-culture systems to compartmentalize pathway steps and reduce metabolic burden.

For example, E. coli strains engineered with phaA and phaB achieved yields of 9.58 g/L R-3HB from glucose .

Q. How can LC-MS/MS be validated for quantifying 3-hydroxybutyric acid in plasma, and what parameters are critical?

- Methodological Answer : Validation of LC-MS/MS methods for plasma analysis involves:

- Linearity : Calibration curves (0.1–10 µg/mL) with R² > 0.99 .

- Sensitivity : Limit of detection (LOD) and quantification (LOQ) determined via signal-to-noise ratios (3:1 and 10:1, respectively). For 3-HB, LOD = 0.1 µg/mL .

- Precision : Intra-day and inter-day variability <15% RSD .

- Matrix effects : Assessed by comparing spiked plasma vs. water samples (<10% deviation) .

Example: NH2 columns provide optimal retention and peak symmetry for polar metabolites like 3-HB .

Advanced Research Questions

Q. What experimental approaches are used to assess the HDAC inhibitory activity of this compound, and how do IC50 values inform its biochemical role?

- Methodological Answer : HDAC inhibition assays involve:

- Cell-based studies : Treating HEK293 cells with 10 mM 3-HB for 24 hours, followed by chromatin immunoprecipitation (ChIP) to measure histone acetylation (e.g., H3K9 at Foxo3a promoters) .

- Enzyme kinetics : Recombinant HDAC isoforms (e.g., HDAC1, HDAC3) incubated with 3-HB to determine IC50 values via fluorometric assays. Reported IC50 values are 5.3 mM (HDAC1), 2.4 mM (HDAC3), and 4.5 mM (HDAC4) .

These values suggest 3-HB acts as a weak HDAC inhibitor , potentially influencing epigenetic regulation during ketosis.

Q. How does this compound influence NLRP3 inflammasome activity, and what methodological considerations are essential in studying its anti-inflammatory effects?

- Methodological Answer : NLRP3 inhibition studies require:

- Primary human monocytes : Treated with 1–20 mM 3-HB for 24 hours, followed by LPS/ATP stimulation to measure IL-1β/IL-18 secretion (ELISA) .

- Mechanistic validation : Knockout models (e.g., NLRP3⁻/⁻ cells) to confirm target specificity.

- Metabolic profiling : Ensure 3-HB does not enter the TCA cycle (via ¹³C-tracing) to isolate its direct anti-inflammatory effects .

Key finding: 3-HB reduces IL-1β production by >50% at 10 mM, independent of oxidative metabolism .

Q. What strategies are employed to synthesize 3-HB copolymers (e.g., PHBV) for biomedical applications, and how do monomer ratios affect material properties?

- Methodological Answer : Copolymer synthesis (e.g., PHBV) involves:

- Fed-batch fermentation : Using Cupriavidus necator with mixed carbon sources (e.g., glucose + valerate) to control 3-hydroxyvalerate (3HV) content .

- Material characterization :

- Thermal stability : PHBV/SiO2 nanocomposites show enhanced degradation temperatures (TGA analysis) .

- Mechanical properties : PHBV with 15% 3HV exhibits improved elasticity (Young’s modulus ~1.2 GPa) .

Applications include drug delivery (e.g., rifampicin-loaded microspheres) and tissue engineering scaffolds .

Key Considerations for Researchers

- Contradictions : While 3-HB is a ketone body with metabolic roles, its weak HDAC inhibition suggests context-dependent effects (e.g., diabetic vs. cancer models) .

- Analytical Pitfalls : Matrix effects in plasma require isotope-labeled internal standards (e.g., ¹³C-3HB) for accurate quantification .

- Synthesis Challenges : Balancing 3-HB monomer purity (e.g., enantiomeric excess >99%) with cost-effective fermentation remains a hurdle for large-scale applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.